molecular formula C8H12O3 B127683 5-Acetyl-4,5-dimethyloxolan-2-one CAS No. 147721-42-4

5-Acetyl-4,5-dimethyloxolan-2-one

Cat. No.: B127683
CAS No.: 147721-42-4
M. Wt: 156.18 g/mol
InChI Key: OHKMDUGAFSPBOP-UHFFFAOYSA-N
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Description

5-Acetyl-4,5-dimethyloxolan-2-one is a γ-lactone derivative characterized by a five-membered oxolanone ring substituted with acetyl and methyl groups. The acetyl group at position 5 introduces electrophilic reactivity, while the dimethyl substituents at positions 4 and 5 contribute to steric hindrance and conformational rigidity.

Properties

CAS No.

147721-42-4

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

5-acetyl-4,5-dimethyloxolan-2-one

InChI

InChI=1S/C8H12O3/c1-5-4-7(10)11-8(5,3)6(2)9/h5H,4H2,1-3H3

InChI Key

OHKMDUGAFSPBOP-UHFFFAOYSA-N

SMILES

CC1CC(=O)OC1(C)C(=O)C

Canonical SMILES

CC1CC(=O)OC1(C)C(=O)C

Synonyms

2(3H)-Furanone, 5-acetyldihydro-4,5-dimethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Core Structure

The oxolan-2-one core is shared among several analogs, but substituent variations significantly alter their properties:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
5-Acetyl-4,5-dimethyloxolan-2-one Acetyl (C5), Methyl (C4, C5) C₈H₁₂O₃ 156.18 Electrophilic reactivity, steric hindrance
5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride Aminomethyl (C5), Methyl (C4, C4) C₇H₁₄ClNO₂ 179.64 Polar, ionic (HCl salt), enhanced solubility in polar solvents
4-Imino-5,5-dimethyloxolan-2-one Imino (C4), Methyl (C5, C5) C₆H₉NO₂ 139.14 Basic character (imino group), potential for hydrogen bonding

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group in this compound reduces electron density at the lactone carbonyl, enhancing susceptibility to nucleophilic attack. In contrast, the aminomethyl group in its analog increases polarity and solubility via protonation .
  • Synthetic Utility: The imino analog’s basic nitrogen may facilitate coordination in metal-catalyzed reactions, whereas the acetyl derivative’s electrophilicity favors acyl transfer reactions.

Reactivity and Stability

  • Hydrolytic Stability: The acetyl derivative’s electron-withdrawing group may stabilize the lactone ring against hydrolysis compared to the more polar aminomethyl analog, which is prone to dissociation in aqueous media .
  • Thermal Behavior: Dimethyl substituents generally enhance thermal stability. The acetyl derivative’s melting point is expected to be higher than that of the imino analog due to stronger van der Waals interactions.

Research Findings and Gaps

  • However, the acetyl derivative may require acetylation steps under anhydrous conditions .

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